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Compound of Interest

Compound Name: Dimethyl furan-2,5-dicarboxylate

Cat. No.: B1347140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dimethyl furan-2,5-dicarboxylate, a key bio-based platform chemical and versatile building

block in polymer and pharmaceutical sciences. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along

with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of dimethyl
furan-2,5-dicarboxylate. The molecule's symmetry is reflected in the simplicity of its ¹H and

¹³C NMR spectra.

¹H NMR Data
The ¹H NMR spectrum of dimethyl furan-2,5-dicarboxylate is characterized by two distinct

singlets, corresponding to the protons of the methyl ester groups and the furan ring. The

chemical shifts can vary slightly depending on the solvent used.
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Proton

Chemical Shift

(δ) in CDCl₃

(ppm)

Chemical Shift

(δ) in Acetone-

d₆ (ppm)

Multiplicity Integration

Methoxy (-OCH₃) 3.91 - 3.94[1] 3.88[2] Singlet 6H

Furan Ring (-

CH=)
7.20 - 7.22[1][3] 7.30[2] Singlet 2H

¹³C NMR Data
The ¹³C NMR spectrum is consistent with the symmetrical structure, showing signals for the

carbonyl carbon of the ester, the furan ring carbons, and the methyl carbons.

Carbon
Chemical Shift (δ) in CDCl₃

(ppm)

Chemical Shift (δ) in

Acetone-d₆ (ppm)

Methoxy (-OCH₃) 52.33[1] 52.55[2]

Furan Ring (-CH=) 118.41[1] 119.26[2]

Furan Ring (-C-O) 147.51[2] 147.51[2]

Carbonyl (-C=O) 158.37[1] 158.82[2]

Experimental Protocol for NMR Analysis
The following provides a general procedure for obtaining NMR spectra of dimethyl furan-2,5-
dicarboxylate.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Filter the solution into a 5 mm NMR tube to a height of ~4-5 cm.

Place the NMR tube in the spectrometer (e.g., 300 or 400 MHz). Lock on the deuterium signal of the solvent and shim the magnetic field. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.

Process the raw data (Fourier transform, phase correction, baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the spectra for chemical shifts, multiplicities, and integration.

Click to download full resolution via product page

Figure 1: General workflow for NMR analysis.

Detailed Steps:

Sample Preparation: Accurately weigh 5-25 mg of dimethyl furan-2,5-dicarboxylate and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d

(CDCl₃) or acetone-d₆, in a clean vial. The solution should then be filtered through a Pasteur

pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any

particulate matter. The final sample height in the tube should be around 4-5 cm.

Instrument Setup: The NMR tube is placed in the spectrometer. For ¹H NMR, a 300 or 400

MHz instrument is commonly used.

Data Acquisition: The magnetic field is locked onto the deuterium signal of the solvent to

ensure field stability. The magnetic field homogeneity is then optimized through a process

called shimming. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

Data Processing: The acquired free induction decay (FID) is processed using Fourier

transformation. The resulting spectrum is then phase-corrected and the baseline is corrected
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to ensure accurate integration. Chemical shifts are typically referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in dimethyl furan-2,5-
dicarboxylate. The spectrum is dominated by strong absorptions from the carbonyl groups of

the esters and vibrations associated with the furan ring.

IR Spectroscopic Data
The following table summarizes the expected characteristic IR absorption bands for dimethyl
furan-2,5-dicarboxylate. A representative spectrum is also shown below.

Functional Group
**Approximate
Wavenumber (cm⁻¹) **

Vibration Mode

C=O (Ester) 1720 - 1730 Stretching

C=C (Furan Ring) 1580 - 1600 Stretching

C-O (Ester) 1250 - 1300 Stretching

C-O-C (Furan Ring) 1020 - 1100 Asymmetric Stretching

C-H (Furan Ring) 3100 - 3150 Stretching

C-H (Methyl) 2950 - 3000 Stretching

FT-IR spectrum of dimethyl furan-2,5-dicarboxylate
Figure 2: FT-IR spectrum of dimethyl furan-2,5-dicarboxylate (FDME).

Experimental Protocol for FT-IR Analysis
A common method for analyzing solid samples like dimethyl furan-2,5-dicarboxylate is using

an Attenuated Total Reflectance (ATR) accessory.
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Preparation

Sample Analysis

Data Processing

Clean the ATR crystal with a suitable solvent (e.g., isopropanol). Collect a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

Process the spectrum (e.g., baseline correction, ATR correction). Identify and assign characteristic absorption bands.

Click to download full resolution via product page

Figure 3: General workflow for FT-IR analysis using an ATR accessory.

Detailed Steps:

Instrument Preparation: The ATR crystal is first cleaned with an appropriate solvent (e.g.,

isopropanol) and a background spectrum is collected. This background is automatically

subtracted from the sample spectrum.

Sample Application: A small amount of the solid dimethyl furan-2,5-dicarboxylate is placed

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Collection: A pressure arm is lowered to ensure intimate contact between the sample

and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to

improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is processed, which may include baseline correction

and ATR correction. The absorption peaks are then identified and assigned to their

corresponding functional group vibrations.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Data
Both low-resolution (GC-MS) and high-resolution (HRMS) mass spectrometry have been used

to characterize dimethyl furan-2,5-dicarboxylate.

Technique m/z
Relative Intensity

(%)
Fragment Identity

GC-MS (EI) 184 32 [M]⁺ (Molecular Ion)[1]

153 100 [M - OCH₃]⁺[1]

125 6 [M - COOCH₃]⁺[1]

95 8 [C₅H₃O₂]⁺[1]

69 6 [C₄H₅O]⁺[1]

59 9 [COOCH₃]⁺[1]

HRMS (ESI) 207.0264 -
[M + Na]⁺ (Calculated:

207.0264)[2]

Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry is a common technique for the analysis of volatile and

semi-volatile compounds like dimethyl furan-2,5-dicarboxylate.
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Sample Preparation

GC-MS Analysis

Data Analysis

Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Inject the sample solution into the GC.

Separate the components on a capillary column with a temperature gradient.

Ionize the eluted compound (e.g., by Electron Ionization at 70 eV).

Detect the ions based on their mass-to-charge ratio.

Analyze the resulting mass spectrum to identify the molecular ion and fragmentation pattern.

Click to download full resolution via product page

Figure 4: General workflow for GC-MS analysis.

Detailed Steps:

Sample Preparation: A dilute solution of dimethyl furan-2,5-dicarboxylate is prepared in a

volatile organic solvent such as methanol or dichloromethane.
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Gas Chromatography: A small volume of the solution is injected into the GC, where it is

vaporized. The components are then separated as they pass through a capillary column

(e.g., a nonpolar column like DB-5ms) under a programmed temperature gradient.

Mass Spectrometry: As dimethyl furan-2,5-dicarboxylate elutes from the GC column, it

enters the mass spectrometer. In the ion source, the molecules are typically ionized by

electron impact (EI) at 70 eV.

Detection and Analysis: The resulting ions (the molecular ion and its fragments) are

separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

The resulting mass spectrum is then analyzed to determine the molecular weight and

fragmentation pattern of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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